molecular formula C16H19N3O4S B5808069 4-({[(4-ETHOXYANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE

4-({[(4-ETHOXYANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE

Cat. No.: B5808069
M. Wt: 349.4 g/mol
InChI Key: HOEVSZYHJMSEAB-UHFFFAOYSA-N
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Description

4-({[(4-ETHOXYANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group attached to an aniline moiety, a carbonyl group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-ETHOXYANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with a carbonyl-containing reagent to form an intermediate, which is then reacted with a benzenesulfonamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-ETHOXYANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or sulfonamide groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({[(4-ETHOXYANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(4-ETHOXYANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[{2-[(4-ETHOXYANILINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID
  • 4-((E)-{[{2-[(4-ETHOXYANILINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL BENZOATE

Uniqueness

4-({[(4-ETHOXYANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-sulfamoylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-23-14-7-5-13(6-8-14)19-16(20)18-11-12-3-9-15(10-4-12)24(17,21)22/h3-10H,2,11H2,1H3,(H2,17,21,22)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEVSZYHJMSEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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